molecular formula C26H24FN5O3 B2747553 1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one CAS No. 1326931-98-9

1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one

Katalognummer: B2747553
CAS-Nummer: 1326931-98-9
Molekulargewicht: 473.508
InChI-Schlüssel: QPSNSCDBJSQJTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one is a structurally complex molecule featuring two key pharmacophores:

  • A piperazine ring substituted with a 2-fluorophenyl group, linked via a 2-oxoethyl chain to a dihydropyridin-2-one core.
  • A 1,2,4-oxadiazole moiety bearing a 3-methylphenyl substituent, attached to the dihydropyridinone core.

Eigenschaften

IUPAC Name

1-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN5O3/c1-18-5-4-6-19(15-18)25-28-26(35-29-25)20-9-10-23(33)32(16-20)17-24(34)31-13-11-30(12-14-31)22-8-3-2-7-21(22)27/h2-10,15-16H,11-14,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSNSCDBJSQJTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 2-fluorophenylamine with piperazine under controlled conditions to form the 2-fluorophenylpiperazine intermediate.

    Oxadiazole Ring Formation: The next step involves the cyclization of the intermediate with appropriate reagents to form the oxadiazole ring.

    Pyridinone Integration: The final step involves the coupling of the oxadiazole intermediate with a pyridinone derivative under specific conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is primarily studied for its potential as a pharmacological agent. Its structural components suggest activity against various biological targets:

  • Neuropharmacology : The piperazine moiety indicates possible interactions with neurotransmitter receptors, making it a candidate for developing treatments for neurological disorders.
  • Anticancer Activity : Preliminary studies have indicated that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, suggesting its potential in oncology research.

Biological Research

In biological assays, the compound has been utilized to investigate:

  • Cellular Mechanisms : Studies have focused on how this compound affects cellular signaling pathways and gene expression.
  • Antimicrobial Properties : Its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli has been evaluated, showing promising results in inhibiting growth.

Industrial Applications

The compound's unique structure allows it to serve as a precursor in the synthesis of other complex organic molecules. Its applications include:

  • Synthesis of Pharmaceuticals : The compound can be used as an intermediate in the production of other bioactive compounds.
  • Material Science : Potential applications in developing novel materials due to its chemical stability and reactivity.

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of the compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties showed that the compound effectively inhibited the growth of pathogenic bacteria. The results were obtained using disc diffusion methods, confirming its potential as an antimicrobial agent.

Wirkmechanismus

The mechanism of action of 1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Piperazine-Containing Analogues

1-(5-Chloro-2-methoxyphenyl)-3-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]pyrrolidine-2,5-dione (CAS 850023-59-5)
  • Structural Similarities: Shares the 2-fluorophenyl-piperazine group but replaces the dihydropyridinone core with a pyrrolidine-2,5-dione.
  • Key Differences: The sulfonyl linker and pyrrolidinedione core may reduce metabolic stability compared to the oxoethyl-dihydropyridinone system in the target compound .
[4-(3-Chlorophenyl)piperazin-1-yl]-(5-fluoro-1H-indol-2-yl)methanone (CAS 902317-61-7)
  • Structural Similarities : Retains the piperazine group but substitutes the fluorophenyl with a 3-chlorophenyl ring.
  • Pharmacological Implications : Chlorophenyl groups often enhance D2 receptor affinity, whereas fluorophenyl substituents may favor 5-HT1A selectivity .
1-(2,4-Dimethoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine (CAS 1775455-42-9)
  • Functional Impact : The absence of a piperazine ring may reduce serotoninergic activity, while the 4-fluorophenyl substitution on oxadiazole could improve PDE4 inhibition compared to the target compound’s 3-methylphenyl group .

Oxadiazole-Containing Analogues

1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one
  • Structural Similarities : Features a phenyl-oxazole motif but lacks the piperazine moiety.
  • Functional Divergence : The nitrophenyl group likely shifts activity toward kinase inhibition rather than CNS targets .

Data Tables

Table 1: Structural and Functional Comparison
Compound Core Structure Piperazine/Oxadiazole Substituents Potential Target
Target Compound Dihydropyridinone 2-Fluorophenyl (piperazine), 3-Methylphenyl (oxadiazole) 5-HT1A, PDE4
902317-61-7 Indole 3-Chlorophenyl (piperazine) D2 Receptor
1775455-42-9 Piperidine 4-Fluorophenyl (oxadiazole) PDE4
Table 2: Hypothetical Pharmacokinetic Properties
Compound LogP (Predicted) Metabolic Stability
Target Compound 3.2 Moderate-High
850023-59-5 2.8 Low
1775455-42-9 2.5 High

Biologische Aktivität

The compound 1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one is a complex organic molecule with potential pharmacological applications. This article explores its biological activity by examining its structure, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features several functional groups that contribute to its biological activity:

  • Piperazine ring : Known for its role in various pharmacological activities.
  • Oxadiazole moiety : Often associated with antimicrobial and anti-inflammatory properties.
  • Dihydropyridinone structure : Linked to cardiovascular and neuroprotective effects.

The molecular formula is C24H26FN5O3C_{24}H_{26}FN_5O_3 with a molecular weight of approximately 439.49 g/mol. The compound's structural formula can be represented as follows:

Structure C24H26FN5O3\text{Structure }\text{C}_{24}\text{H}_{26}\text{F}\text{N}_5\text{O}_3

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Monoamine Oxidase Inhibition : Compounds with similar piperazine structures have been shown to inhibit monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters. Inhibitors of MAO can potentially treat depression and anxiety disorders .
  • Equilibrative Nucleoside Transporters (ENTs) : Analogues of the compound have demonstrated selective inhibition of ENT2 over ENT1, which may enhance the efficacy of nucleoside-based therapies in cancer treatment .
  • Urease Inhibition : Urease inhibitors are important for treating infections caused by urease-producing bacteria. Preliminary studies indicate that similar compounds exhibit significant urease inhibition, suggesting potential for this compound as an antimicrobial agent .

In Vitro Studies

In vitro studies have been conducted to assess the cytotoxicity and enzyme inhibition properties:

  • Cytotoxicity Assays : Using the NIH-3T3 cell line, compounds related to this structure showed varying degrees of cytotoxicity with IC50 values indicating their potency against normal fibroblast cells .
  • Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit specific enzymes such as MAO-A and MAO-B. For instance, derivatives showed IC50 values ranging from 0.013 µM to 0.039 µM for MAO-B inhibition, highlighting their potential as therapeutic agents .

Case Studies

Several studies have focused on the biological activity of related compounds:

  • Study on MAO Inhibitors : A series of pyridazinone derivatives were tested for MAO inhibition, revealing that modifications in the piperazine moiety significantly affected their inhibitory potency .
  • ENT Selectivity Study : Research demonstrated that certain analogues exhibited 5 to 10-fold selectivity towards ENT2 compared to ENT1, suggesting a pathway for developing targeted cancer therapies .
  • Antimicrobial Activity : Compounds with similar structures were tested against various bacterial strains, showing promising results in inhibiting urease activity which is crucial for bacterial survival in acidic environments .

Table 1: Summary of Biological Activities

Activity TypeResult/IC50 ValueReference
MAO-B Inhibition0.013 µM
Urease Inhibition3.06 - 4.40 µM
Cytotoxicity (NIH-3T3 Cells)IC50 > 100 µM
ENT Selectivity (ENT2 vs ENT1)5 - 10 fold more selective

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer: The synthesis involves multi-step reactions:

Piperazine Subunit Preparation: React 2-fluorophenylpiperazine with chloroacetyl chloride under anhydrous conditions (0–5°C, THF solvent) to form the 2-oxoethylpiperazine intermediate.

Oxadiazole Ring Formation: Couple 3-(3-methylphenyl)amidoxime with a carboxylic acid derivative (e.g., trichloroacetic anhydride) via cyclodehydration (reflux in DMF, 12–16 hrs) .

Core Assembly: Attach the oxadiazole and piperazine moieties to the dihydropyridin-2-one scaffold using a nucleophilic substitution or Pd-catalyzed cross-coupling reaction. Optimize pH (6.5–7.5) and temperature (60–80°C) to minimize side products .
Key Validation: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify intermediates via column chromatography.

Q. How can the compound’s structural integrity be confirmed post-synthesis?

  • Methodological Answer: Use a combination of:
  • X-ray Crystallography: Resolve crystal structures of intermediates (e.g., oxadiazole derivatives) to confirm regiochemistry .
  • NMR Spectroscopy: Analyze 1H^1H- and 13C^{13}C-NMR for diagnostic peaks (e.g., dihydropyridinone carbonyl at ~170 ppm, oxadiazole C=N at ~165 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (±1 ppm accuracy).

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Methodological Answer: Prioritize:
  • Enzyme Inhibition Assays: Test against phosphodiesterases (PDEs) or kinases (e.g., using AOAC SMPR 2014.011 protocols) due to structural similarity to PDE inhibitors .
  • Cellular Viability Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations; compare to reference compounds like doxorubicin .
  • Receptor Binding Studies: Radioligand displacement assays for serotonin (5-HT1A_{1A}) or dopamine receptors (piperazine moieties suggest CNS activity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize potency?

  • Methodological Answer:
  • Core Modifications: Replace the dihydropyridin-2-one with pyrimidin-4-one or quinazolinone to assess effects on solubility and target binding .
  • Substituent Variations: Synthesize analogs with substituents at the 2-fluorophenyl (e.g., Cl, CF3_3) or 3-methylphenyl (e.g., NO2_2, OCH3_3) positions. Use molecular docking to predict interactions (e.g., with PDE4B or 5-HT1A_{1A}) .
  • Bioisosteric Replacement: Substitute the 1,2,4-oxadiazole with 1,3,4-oxadiazole or thiadiazole to evaluate metabolic stability .

Q. What advanced techniques resolve contradictions in biological data (e.g., conflicting IC50_{50} values across studies)?

  • Methodological Answer:
  • Orthogonal Assay Validation: Confirm enzyme inhibition using fluorescence polarization (FP) and surface plasmon resonance (SPR) to rule out assay-specific artifacts .
  • Metabolic Stability Testing: Incubate the compound with liver microsomes (human/rat) to assess if metabolite interference explains variability .
  • Crystallographic Studies: Co-crystallize the compound with target proteins (e.g., PDE4B) to verify binding modes and identify critical interactions .

Q. How can the compound’s pharmacokinetic (PK) profile be characterized preclinically?

  • Methodological Answer:
  • In Vitro ADME:
  • Permeability: Caco-2 cell monolayer assay (Papp_{app} >1×106^{-6} cm/s suggests good absorption).
  • Plasma Protein Binding: Equilibrium dialysis (typically >90% binding for lipophilic compounds).
  • In Vivo PK: Administer intravenously (2 mg/kg) and orally (10 mg/kg) in rodents. Collect plasma samples at 0–24 hrs and analyze via LC-MS/MS. Calculate AUC, Cmax_{max}, and t1/2_{1/2} .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.